molecular formula C19H19ClN4O3 B2963492 N-(butan-2-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1105233-85-9

N-(butan-2-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2963492
CAS No.: 1105233-85-9
M. Wt: 386.84
InChI Key: LRQKMFKXVSUZIE-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group, fused to a 2-oxo-1,2-dihydropyridine moiety. The acetamide side chain includes a branched butan-2-yl group, which may influence lipophilicity and metabolic stability. The 4-chlorophenyl group contributes to steric bulk and hydrophobic interactions, while the dihydropyridinone core could impart conformational flexibility.

Properties

IUPAC Name

N-butan-2-yl-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-3-12(2)21-16(25)11-24-10-4-5-15(19(24)26)18-22-17(23-27-18)13-6-8-14(20)9-7-13/h4-10,12H,3,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQKMFKXVSUZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-oxadiazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.

    Formation of the Dihydropyridinyl Moiety: This involves the cyclization of suitable precursors to form the dihydropyridinyl ring.

    Coupling Reactions: The final step involves coupling the different moieties under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl group.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the dihydropyridinyl moiety.

    Substitution: The chlorophenyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.

    Materials Science: Its unique structure may make it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-(butan-2-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

1,2,4-Oxadiazole vs. 1,2,4-Triazole Derivatives
  • Target Compound : The 1,2,4-oxadiazole ring (Figure 1A) has two nitrogen atoms and one oxygen atom, conferring high electronegativity and metabolic resistance due to reduced susceptibility to enzymatic hydrolysis .
  • Analog from : Replaces oxadiazole with a 1,2,4-triazol-4-one ring (Figure 1B). The dichlorophenoxy group in this analog introduces halogenated aromaticity, which may enhance binding to hydrophobic pockets in target proteins .
  • Analog from : Features a 1,2,4-triazole core with a 4-chlorophenyl substituent, similar to the target compound. However, the benzodioxin moiety in its acetamide chain introduces oxygen-rich heterocyclicity, likely improving solubility compared to the butan-2-yl group in the target compound .
Dihydropyridinone vs. Pyrimidoindole Cores
  • Target Compound: The 2-oxo-1,2-dihydropyridine core allows for keto-enol tautomerism, which may stabilize interactions with metal ions or polar residues in enzymatic active sites.
  • Analog from : Replaces dihydropyridinone with a pyrimido[5,4-b]indole system.

Substituent Variations

Chlorophenyl Groups
  • Target Compound : The 4-chlorophenyl group on the oxadiazole ring is a common pharmacophore in kinase inhibitors and antimicrobial agents, contributing to hydrophobic and van der Waals interactions.
  • Analog from : Includes a 4-bromo-2-methylphenyl group instead. Bromine’s larger atomic radius may increase steric hindrance, affecting target selectivity .
Acetamide Side Chains
  • Analog from : Features a 2-(3-methoxyphenyl)-2-oxoethyl group. The methoxy group introduces electron-donating effects, which could modulate electronic properties of the acetamide linkage .

Physicochemical and Pharmacokinetic Implications

A comparative analysis of key properties is summarized below:

Compound Core Structure Key Substituents logP* Metabolic Stability Potential Applications
Target Compound 1,2,4-oxadiazole + dihydropyridinone 4-chlorophenyl, butan-2-yl acetamide ~3.2 High (oxadiazole) Kinase inhibition, antimicrobial
1,2,4-triazol-4-one 3-pyridinyl, 2,4-dichlorophenoxy ~2.8 Moderate Antiviral, enzyme modulation
1,2,4-triazole 4-chlorophenyl, benzodioxin acetamide ~1.9 High (triazole) CNS-targeted therapies

*Predicted using fragment-based methods.

Biological Activity

N-(butan-2-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide, a compound featuring a complex structure with oxadiazole and dihydropyridine moieties, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN3O3C_{18}H_{20}ClN_3O_3 with a molecular weight of approximately 378.82 g/mol. The compound exhibits significant lipophilicity, indicated by an XLogP value of 6.6, which suggests good membrane permeability .

Antioxidant Activity

Research indicates that derivatives containing the oxadiazole ring exhibit notable antioxidant properties. A study evaluating various oxadiazole derivatives demonstrated significant radical scavenging activity using the DPPH assay. Compounds showed a range of radical scavenging abilities from 32% to 87%, with some derivatives outperforming ascorbic acid at comparable concentrations .

Anti-inflammatory Effects

In vivo studies have reported that oxadiazole derivatives can effectively reduce inflammation. Specifically, compounds were tested in a carrageenan-induced paw edema model in rats, revealing significant edema inhibition ranging from 23.6% to 82.3% compared to the standard drug Indomethacin . This suggests that this compound may possess similar anti-inflammatory properties.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of oxadiazole derivatives have been evaluated against various cancer cell lines. In vitro assays showed that certain derivatives exhibited selective cytotoxicity towards cancer cells while maintaining low toxicity to normal cells. This selectivity is crucial for developing effective anticancer agents .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Oxadiazole Ring : Known for enhancing biological activity due to its electron-withdrawing character.
  • Dihydropyridine Moiety : Contributes to the compound's lipophilicity and potential interaction with biological targets.
  • Chloro Group : The presence of electron-withdrawing groups like chlorine is associated with increased potency in several biological assays .

Case Studies

Several studies have investigated the biological activities of compounds similar to this compound:

StudyCompoundActivityResults
Oxadiazole DerivativeAntioxidantScavenging activity: 32%-87%
Dihydropyridine-OxadiazoleAnti-inflammatoryEdema inhibition: 23.6%-82.3%
Various OxadiazolesCytotoxicitySelective against cancer cell lines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(butan-2-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Condensation : Formation of the 1,2,4-oxadiazole ring via cyclization of nitrile derivatives with hydroxylamine .
  • Acetamide Coupling : Reaction of the pyridinone core with activated acetamide derivatives using coupling agents like EDCI/HOBt .
  • Purification : Chromatography (e.g., silica gel or HPLC) to achieve >95% purity, with verification via NMR and mass spectrometry .
    • Key Considerations : Optimize reaction temperatures and solvent systems (e.g., DMF or acetonitrile) to minimize side products .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer :

  • Spectroscopy :
  • 1H/13C NMR : Assign peaks for the oxadiazole (δ 8.5–9.0 ppm for aromatic protons), pyridinone (δ 6.5–7.5 ppm), and acetamide (δ 2.0–2.5 ppm for methyl groups) .
  • FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and C-N bonds (~1250 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions for stability analysis .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer :

  • Antimicrobial Screening : Use agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?

  • Methodological Answer :

  • Purity Verification : Use HPLC-MS to confirm compound integrity (>98% purity) and rule out degradation .
  • Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell passage number) .
  • Structural Analog Comparison : Compare activity of derivatives (e.g., 4-chlorophenyl vs. 4-methylphenyl oxadiazole) to identify pharmacophores .

Q. What computational strategies predict the reactivity and binding affinity of this compound?

  • Methodological Answer :

  • DFT Calculations : Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate interactions with target proteins (e.g., PARP-1 or COX-2) using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent .

Q. What strategies optimize solubility and stability for in vivo studies?

  • Methodological Answer :

  • Solubility Enhancement : Test co-solvents (e.g., PEG-400) or formulate as nanoparticles .
  • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH) and monitor via LC-MS .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Methodological Answer :

  • Kinetic Analysis : Measure enzyme inhibition constants (Ki) using Lineweaver-Burk plots .
  • Isotopic Labeling : Track metabolic pathways with 14C-labeled acetamide moieties .
  • Gene Expression Profiling : RNA-seq to identify differentially expressed genes post-treatment .

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